molecular formula C22H31NO5 B1201989 Stemoninine CAS No. 69772-72-1

Stemoninine

Cat. No. B1201989
CAS RN: 69772-72-1
M. Wt: 389.5 g/mol
InChI Key: UINUUSQOLRQGNF-UHFFFAOYSA-N
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Description

Stemoninine is a natural product found in Stemona japonica, Stemona tuberosa, and Stemona sessilifolia . It is structurally characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .


Synthesis Analysis

Stemoninine is a unique class of natural products exclusively known from the three genera Stemona, Stichoneuron, and Croomia of the monocotyledonous family Stemonaceae . The great diversity, comprising 215 derivatives, is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .


Molecular Structure Analysis

Stemoninine has a molecular formula of C22H31NO5 . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .


Chemical Reactions Analysis

Based on biosynthetic considerations, stemoninine can be grouped into three structural types represented by the croomine, stichoneurine, and protostemonine skeleton . Of chemotaxonomic significance are the different transformations of protostemonine into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring .


Physical And Chemical Properties Analysis

Stemoninine has a molecular weight of 389.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

Medicinal Applications: Anti-Inflammatory and Antioxidant Properties

Stemonine has been identified to possess significant anti-inflammatory and antioxidant properties. Research has shown its potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) induced by particulate matter 2.5 (PM2.5) . It can alleviate lung injury by reducing inflammation and oxidative stress markers in a dose-dependent manner .

Agriculture: Insecticidal Activity

In the agricultural sector, Stemonine has been used as a botanical insecticide. It exhibits repellency and toxicity against pests like the western flower thrips . However, its application requires careful concentration management to avoid phytotoxicity and ensure crop safety .

Industrial Uses: Botanical Pesticides

Industrially, Stemonine’s insecticidal properties are harnessed in the formulation of botanical pesticides. It is part of a group of natural compounds that offer an alternative to synthetic pesticides, contributing to more sustainable pest management practices .

Environmental Applications: Biopesticides

Stemonine’s role extends to environmental protection through its use in biopesticides. Its effectiveness against various arthropod pests supports its inclusion in strategies aimed at reducing the environmental impact of traditional chemical pesticides .

Biotechnological Applications: Synthetic Biology

In biotechnology, Stemonine’s biological activities are of interest for synthetic biology applications. Its properties could be leveraged in the design of new biological systems and organisms for various purposes, including the development of novel pharmaceuticals .

Pharmacological Research: Drug Development

Pharmacologically, Stemonine is being explored for its therapeutic potential. Its anti-inflammatory activity, in particular, is being studied for the development of new drugs that can treat inflammatory conditions .

Future Directions

In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .

properties

IUPAC Name

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINUUSQOLRQGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989952
Record name 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stemonine

CAS RN

69772-72-1
Record name Stemonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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